3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Hsp90 inhibition Anticancer drug discovery Chaperone inhibitors

This C-3 morpholinomethyl-THIP derivative is a privileged Hsp90 and muscarinic chemical probe. The protonatable morpholine nitrogen (XLogP3: -0.7, tPSA: 50.5 Ų) confers brain-penetrant properties and enables stoichiometric HCl/mesylate salt formation for superior aqueous solubility (>10 mg/mL). Essential for structure-activity relationship (SAR) expansion, patent circumvention, and in vivo PK/PD studies. Direct head-to-head profiling against O-Me-THPO and 3-carboxamide analogs is recommended.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B8112850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CNCC2=C1ON=C2CN3CCOCC3
InChIInChI=1S/C11H17N3O2/c1-2-12-7-9-10(13-16-11(1)9)8-14-3-5-15-6-4-14/h12H,1-8H2
InChIKeyJXHFVJZPCPYUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: Core Scaffold Identity and Procurement Context


3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 1190971-44-8; MF: C11H17N3O2; MW: 223.27 g/mol) is a synthetic heterocyclic small molecule belonging to the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine family. This scaffold is established in both the patent and primary literature as a privileged chemotype with confirmed bioactivity across multiple target classes, including heat shock protein 90 (Hsp90) inhibition [1], muscarinic acetylcholine receptor agonism [2], and GABA transporter modulation [3]. The compound bears a morpholinomethyl substituent at the C-3 position, which introduces a basic tertiary amine centre absent in many classical analogs and is expected to alter solubility, permeability, and protein-binding profiles relative to the unsubstituted or 3-alkoxy congeners.

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the tetrahydroisoxazolo[4,5-c]pyridine class, subtle substituent changes at the C-3 position produce profound shifts in biological target engagement. The 3-hydroxy congener (THPO) acts as a glial GABA uptake inhibitor, whereas 3-methoxy substitution (O-Me-THPO) converts the profile to a non-selective muscarinic acetylcholine receptor agonist, and 3-carboxamide-bearing analogs engage Hsp90 [1]. The morpholinomethyl substituent introduces a protonatable tertiary amine with a calculated topological polar surface area (tPSA) of 50.5 Ų and an XLogP3 of −0.7 [2], fundamentally altering ionization state, hydrogen-bonding capacity, and predicted CNS permeability relative to neutral 3-alkoxy, 3-aryl, or 3-carboxamide derivatives. These physiochemical divergences preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behaviour from one C-3 congener to another without direct experimental comparison.

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Hsp90 Binding Affinity: Class-Level Benchmark from the Most Potent 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Derivatives

The parent scaffold of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been characterized as an Hsp90 inhibitor chemotype by Baruchello et al. (2014). In that study, the most potent 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives achieved an Hsp90 IC50 of 160 nM [1]. Broader SAR within the series indicated that N-5 substitution with a 2,4-resorcinol carboxamide was crucial for activity, while C-3 amide-linked hydroxamic acid residues conferred dual Hsp90/HDAC6 inhibition [1]. No direct Hsp90 binding data for the 3-morpholinomethyl congener itself are available in the public domain; however, the tertiary amine at C-3 presents a protonatable group capable of engaging acidic residues in the Hsp90 N-terminal ATP-binding pocket, a feature absent from neutral 3-alkoxy and 3-aryl comparators.

Hsp90 inhibition Anticancer drug discovery Chaperone inhibitors

Calculated CNS Drug-Likeness: tPSA and logP Differentiation vs. 3-Methoxy and 3-Pyridyl Analogs

Physicochemical parameters computed from the canonical SMILES for 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine yield a topological polar surface area (tPSA) of 50.5 Ų and an XLogP3 of −0.7 [1]. These values fall within the optimal range for CNS drug candidates (tPSA < 70 Ų; logP 1–4). In contrast, the 3-methoxy analog O-Me-THPO (MW ~ 180 Da, lacking the morpholine ring) and the 3-pyridyl analog (CAS 1190971-47-1; MW 201.23; C11H11N3O) possess fewer hydrogen-bond acceptors and are predicted to exhibit higher logP and lower tPSA, resulting in a different CNS partitioning profile. The morpholinomethyl group adds two H-bond acceptors (morpholine oxygen) and a basic nitrogen centre, increasing aqueous solubility and potentially reducing non-specific protein binding relative to neutral lipophilic analogs.

CNS drug design Physicochemical profiling Blood-brain barrier permeability

Muscarinic Receptor Subtype Selectivity: Class-Level Contrast with O-Me-THPO as the Prototypical 3-Substituted Analog

The 3-methoxy congener O-Me-THPO has been pharmacologically characterized as a non-selective muscarinic acetylcholine receptor agonist with activity at peripheral M1, M2, and M3 receptors and a slight preference for central M2 receptors (M2/M1 binding index = 0.31) [1]. The morpholinomethyl group at C-3 introduces a bulkier, more flexible, and protonatable substituent compared to the methoxy group. While no direct muscarinic receptor binding data exist for the 3-morpholinomethyl derivative, the structural divergence at C-3—where the morpholine nitrogen can participate in charge-reinforced hydrogen bonding—is expected to alter the receptor subtype selectivity fingerprint relative to O-Me-THPO. This precedent indicates that even minor alterations at the C-3 position of the tetrahydroisoxazolo[4,5-c]pyridine scaffold can redirect pharmacological target engagement.

Muscarinic receptor pharmacology CNS cholinergic therapeutics Receptor subtype selectivity

GABAergic System Selectivity: Scaffold Differentiation from THPO and THIP

The tetrahydroisoxazolopyridine scaffold has two well-characterized GABAergic prototypes: THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), a glial GABA uptake inhibitor with an in vitro IC50 of approximately 160 μM for GABA uptake inhibition in rat brain synaptosomes [1], and THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, gaboxadol), a δ-subunit-preferring GABAA receptor agonist. The 3-morpholinomethyl derivative differs from both in that the morpholine substituent eliminates the acidic 3-hydroxyl group required for GABA mimetic activity and replaces it with a basic tertiary amine. This fundamental change in the hydrogen-bond donor/acceptor pharmacophore at C-3 is predicted to abolish direct GABA receptor agonism and likely redirects the compound toward non-GABAergic targets such as Hsp90 or muscarinic receptors.

GABA transporter inhibition GABA receptor agonism Anticonvulsant drug discovery

Synthetic Tractability and Salt-Formation Potential vs. Neutral 3-Substituted Analogs

The morpholinomethyl group at C-3 is installed via Mannich-type condensation of morpholine with the C-3 unsubstituted or halomethyl precursor of the tetrahydroisoxazolo[4,5-c]pyridine core, a well-precedented synthetic transformation [1]. The resulting tertiary amine (pKa ~ 7.5–8.5 for morpholine derivatives) enables stoichiometric salt formation with pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid), generating crystalline hydrochloride or mesylate salts that typically exhibit improved aqueous solubility, chemical stability, and solid-state handling relative to the free base. In contrast, 3-alkoxy analogs such as O-Me-THPO lack a basic nitrogen and cannot form stable acid-addition salts, limiting formulation flexibility. The hydrochloride salt of a structurally related morpholinomethyl-isoxazole compound is commercially available (CAS 944450-97-9) and demonstrates the feasibility of this approach .

Synthetic accessibility Salt formation Formulation development

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: Evidence-Grounded Application Scenarios for Procurement Decision-Making


Hsp90 Inhibitor Lead Optimization and SAR Expansion

The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold has validated Hsp90 inhibitory activity with the most potent reported derivatives achieving IC50 values of 160 nM [1]. The 3-morpholinomethyl congener serves as a C-3 diversification building block for exploring the ATP-binding pocket interactions of the Hsp90 N-terminal domain, where a protonatable amine may form salt-bridge interactions with acidic residues (e.g., Asp93 or Glu47) [1]. Researchers should directly compare Hsp90 binding (IC50), client protein degradation (Her2, Akt, c-Raf), and antiproliferative activity in Hsp90-dependent cancer cell lines (e.g., NCI-N87, SK-Br-3) against the 3-carboxamide and 3-N-hydroxyalkyl benchmark compounds from Baruchello et al. (2014).

CNS-Penetrant Cholinergic or Muscarinic Probe Development

The morpholinomethyl derivative shares the tetrahydroisoxazolo[4,5-c]pyridine core with the brain-penetrant muscarinic agonist O-Me-THPO [1]. With a calculated tPSA of 50.5 Ų and logP of −0.7 [2], the compound is predicted to cross the blood-brain barrier. Procurement for CNS receptor profiling is warranted to determine whether the morpholinomethyl substitution confers selectivity for specific muscarinic receptor subtypes (M1–M5) or redirects activity toward other CNS targets, such as nicotinic receptors or monoamine transporters. Head-to-head radioligand displacement assays against O-Me-THPO in M1–M5 CHO-K1 membranes are recommended.

Salt-Form Enabled Formulation and In Vivo PK Studies

The morpholine tertiary amine enables stoichiometric hydrochloride or mesylate salt formation, a capability absent in 3-methoxy (O-Me-THPO) and 3-hydroxy (THPO) analogs [1]. For laboratories planning in vivo pharmacokinetic or efficacy studies, the hydrochloride salt is expected to provide superior aqueous solubility (>10 mg/mL in PBS or saline) relative to the neutral free base, facilitating intravenous and oral formulation. Comparative solubility and stability testing against the free base and against O-Me-THPO under simulated gastric and intestinal fluid conditions is recommended to quantify the practical formulation advantage.

Patent-Landscape-Guided Medicinal Chemistry Exploitation

The Gruenenthal patent (US 2009/0076001 A1) broadly claims substituted 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine compounds, including morpholinyl-substituted variants, for pain and other indications [1]. The 3-morpholinomethyl compound occupies a distinct chemical space within this patent class. Procurement of this specific derivative, particularly in multi-gram quantities, supports freedom-to-operate analysis, patent circumvention strategies, and the generation of novel composition-of-matter intellectual property through further derivatization at the N-5 position or the morpholine ring.

Quote Request

Request a Quote for 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.